molecular formula C18H17NO2S B11067275 3-Benzothiazol-2-yl-1-(4-ethoxy-phenyl)-propan-1-one

3-Benzothiazol-2-yl-1-(4-ethoxy-phenyl)-propan-1-one

Cat. No.: B11067275
M. Wt: 311.4 g/mol
InChI Key: QOOYUZAALYVDPM-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1-propanone is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring attached to a propanone moiety, which is further substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1-propanone typically involves the condensation of 2-aminobenzothiazole with 4-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)phenol
  • 3-(1,3-Benzothiazol-2-yl)-1-phenylpropanone
  • 4-(1,3-Benzothiazol-2-yl)benzoic acid

Uniqueness

3-(1,3-Benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1-propanone is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)propan-1-one

InChI

InChI=1S/C18H17NO2S/c1-2-21-14-9-7-13(8-10-14)16(20)11-12-18-19-15-5-3-4-6-17(15)22-18/h3-10H,2,11-12H2,1H3

InChI Key

QOOYUZAALYVDPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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